Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Description
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)13-7-12(8-13)9(6-14)4-5-19(12,16)17/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXRNDAOUSVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS: 1373029-18-5) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects.
- Molecular Formula : C12H21NO5S
- Molecular Weight : 291.37 g/mol
- Purity : 97%
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CC2(C1)C(CO)CCS2(=O)=O
This compound features a spirocyclic structure that is characteristic of various bioactive molecules, potentially contributing to its biological effects.
This compound exhibits several biological activities, which can be categorized into the following mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, potentially quenching free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that spirocyclic compounds can modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
- Cell Viability and Apoptosis Modulation : Studies have shown that related compounds can influence cell viability in various cell lines by regulating apoptotic pathways.
Study on HepG2 Cells
A notable study investigated the protective effects of a spirocyclic compound against oxidative stress induced by tert-butyl hydroperoxide (tBHP) in HepG2 cells. The results indicated that the compound significantly reduced cell death and restored mitochondrial membrane potential, suggesting its potential as a protective agent against oxidative damage.
| Treatment | Cell Viability (%) | Apoptotic Markers |
|---|---|---|
| Control | 100 | Low |
| tBHP | 30 | High |
| Compound X + tBHP | 70 | Moderate |
This data illustrates the potential of similar compounds in protecting liver cells from oxidative stress.
Anti-inflammatory Study
Another investigation focused on the anti-inflammatory properties of compounds resembling this compound. The study revealed that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro.
| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound Y | 75 | 60 |
These findings suggest a promising avenue for further exploration in inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Drug Discovery
- The hydroxymethyl derivative has been explored in kinase inhibitor development, leveraging its spirocyclic scaffold to achieve selective target binding .
- The 8-fluoro analog is used in positron emission tomography (PET) tracer synthesis due to fluorine’s isotopic properties .
- 8-Oxo and 8-amino derivatives are intermediates in synthesizing JAK/STAT inhibitors and antiviral agents, respectively .
Preparation Methods
Spirocyclic Core Construction
The spirocyclic 5-thia-2-azaspiro[3.4]octane skeleton is commonly assembled via cyclization reactions involving thiol and amine precursors. For example, a precursor containing a thiol and amine group can be cyclized under basic conditions to form the bicyclic framework.
A representative reaction condition involves:
- Using cesium hydroxide as a base in dimethyl sulfoxide (DMSO) solvent.
- Heating in a sealed tube at elevated temperatures (~120°C) for short durations (~20 minutes).
- Subsequent workup includes aqueous extraction and purification by silica gel chromatography.
This method yields the intermediate spirocyclic compound with moderate yields (~31%).
Hydroxymethyl Functionalization
The hydroxymethyl group at the 8-position is introduced by selective functionalization of the spirocyclic intermediate. This can be achieved by:
- Oxidation of a methyl or methylene precursor group to an aldehyde or alcohol.
- Subsequent reduction or direct substitution reactions to install the hydroxymethyl moiety.
Reaction conditions often require mild oxidants or reductants and careful solvent choice to avoid side reactions. Analytical techniques such as NMR spectroscopy confirm the successful introduction of the hydroxymethyl group.
Sulfone (5,5-dioxide) Formation
Oxidation of the sulfur atom from sulfide to sulfone is a critical step to obtain the 5,5-dioxide form. This is typically performed using:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Controlled temperature conditions to prevent over-oxidation or degradation.
- Monitoring by spectroscopic methods (e.g., NMR, IR) to confirm sulfone formation.
This oxidation enhances the compound's chemical stability and biological activity profile.
Optimization of Reaction Conditions
The overall yield and purity depend on several parameters:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMSO, dichloromethane (DCM) | Choice affects solubility and reaction rate |
| Temperature | 0°C to 120°C | Low temps for esterification, high temps for cyclization |
| Reaction Time | 15 min to several days | Longer times for functionalization steps |
| Base | Cesium hydroxide, pyridine | For cyclization and esterification |
| Oxidant | H2O2, m-CPBA | For sulfone formation |
| Purification Method | Silica gel chromatography | Ensures removal of side products |
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) is used to analyze purity.
- Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and functional group installation.
- Mass spectrometry (MS) verifies molecular weight and composition.
- Silica gel chromatography is the preferred purification method after each step.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Spirocyclic core formation | CsOH, DMSO, 120°C, 20 min, sealed tube | ~31 | Moderate yield, requires sealed tube |
| 2 | tert-Butyl ester introduction | tert-Butyl chloroformate, pyridine, DCM, 0°C to RT, 15 min | ~65 | Good yield, ester protection |
| 3 | Hydroxymethyl group installation | Oxidation/reduction, mild conditions | Variable | Requires optimization |
| 4 | Sulfone (5,5-dioxide) formation | H2O2 or m-CPBA, controlled temperature | High | Critical for final compound |
Research Findings and Considerations
- The spirocyclic framework provides rigidity and specific stereochemistry essential for biological activity.
- Oxidation to the sulfone enhances chemical stability and potential interaction with biological targets.
- Reaction conditions must be optimized to balance yield and purity, particularly in the oxidation and functionalization steps.
- Analytical confirmation at each stage is crucial to ensure the correct structure and avoid side products.
- The compound’s acute toxicity necessitates careful handling and proper safety protocols during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and oxidation. Key steps require precise control of temperature (e.g., 0–5°C for sensitive intermediates) and pressure (e.g., inert atmosphere for moisture-sensitive reactions). Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Reaction optimization can be guided by TLC monitoring and NMR spectroscopy for intermediate verification .
Q. How can the structural integrity of this spirocyclic compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to analyze the spirocyclic core and substituents (e.g., hydroxymethyl group at position 8). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Comparative analysis with structurally related compounds (e.g., tert-butyl 8-oxo derivatives) helps confirm substituent-specific spectral signatures .
Q. What are the key reactivity patterns of the hydroxymethyl group in this compound under acidic or basic conditions?
- Methodological Answer : The hydroxymethyl group can undergo oxidation (e.g., to a carbonyl) or esterification. Test reactivity by exposing the compound to controlled conditions:
- Oxidation : Use mild oxidizing agents like PCC in dichloromethane.
- Esterification : React with acetic anhydride/pyridine. Monitor changes via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence the compound’s pharmacological activity compared to fluoromethyl or oxo analogs?
- Methodological Answer : Conduct molecular docking studies to compare binding affinities with target enzymes (e.g., proteases or kinases). Use in vitro assays (e.g., enzyme inhibition kinetics) to quantify activity differences. For example, fluoromethyl analogs show enhanced membrane permeability due to lipophilicity, while hydroxymethyl derivatives may improve solubility and hydrogen-bonding interactions .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability. Perform dose-response curves across multiple cell lines or enzyme isoforms. Use metabolic stability assays (e.g., liver microsome testing) to assess whether discrepancies arise from differential metabolism. Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can computational modeling guide the design of derivatives with improved spirocyclic ring stability?
- Methodological Answer : Perform DFT calculations to evaluate ring strain and torsional energy. Simulate degradation pathways under physiological conditions (e.g., hydrolysis at pH 7.4). Prioritize derivatives with lower strain energy and higher predicted metabolic stability. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and LC-MS analysis .
Q. What role does the 5-thia-2-azaspiro[3.4]octane core play in modulating drug-target interactions?
- Methodological Answer : The spirocyclic core imposes conformational rigidity, which can enhance selectivity for target proteins. Use SAR studies to compare activity against analogs with non-spirocyclic backbones. Cryo-EM or co-crystallization with target proteins (e.g., bacterial penicillin-binding proteins) can reveal binding mode differences .
Q. How can researchers integrate this compound into broader studies on spirocyclic systems in medicinal chemistry?
- Methodological Answer : Link its properties to established frameworks, such as the "spirocyclic advantage" in improving pharmacokinetic profiles. Publish comparative data on solubility, permeability, and metabolic stability relative to non-spirocyclic analogs. Collaborate with computational chemists to update QSAR models for spirocyclic libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
